molecular formula C8H9ClN2O B2705210 (2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride CAS No. 512809-22-2

(2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride

Cat. No.: B2705210
CAS No.: 512809-22-2
M. Wt: 184.62
InChI Key: UNNAUDMHIBLSKB-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazole ring substituted with acryloyl chloride, making it a valuable intermediate in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride typically involves the reaction of 1,5-dimethyl-1H-pyrazole with acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Major Products Formed

The major products formed from reactions with this compound include amides, esters, and β-substituted derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: The compound is used in the production of polymers and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride involves its reactivity towards nucleophiles. The acryloyl chloride moiety is highly reactive and can undergo nucleophilic addition reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(1,5-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride is unique due to the presence of the acryloyl chloride moiety, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of a wide range of derivatives with diverse applications in various fields .

Properties

IUPAC Name

(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-6-7(3-4-8(9)12)5-10-11(6)2/h3-5H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNAUDMHIBLSKB-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.